Superior Ribosomal A-Site Binding Affinity of Lividomycin A vs. Paromomycin
In a head-to-head mass spectrometry-based binding assay using a 27-nucleotide model of the prokaryotic 16S rRNA A-site subdomain, lividomycin A exhibited a dissociation constant (Kd) of 0.030 ± 0.002 µM, representing an approximately 3.7-fold higher affinity than paromomycin (Kd = 0.11 ± 0.01 µM) [1]. Both compounds belong to the 4,5-disubstituted 2-DOS class; however, lividomycin's additional ring V (D-mannose) contributes to binding strength without altering the fundamental binding mode [1].
| Evidence Dimension | Binding affinity (Kd) for 16S rRNA A-site subdomain |
|---|---|
| Target Compound Data | Kd = 0.030 ± 0.002 µM (30 nM) |
| Comparator Or Baseline | Paromomycin: Kd = 0.11 ± 0.01 µM (110 nM); Ribostamycin: Kd = 16 ± 1.5 µM |
| Quantified Difference | Lividomycin A binds ~3.7-fold tighter than paromomycin and ~530-fold tighter than ribostamycin |
| Conditions | Electrospray ionization Fourier-transform ion cyclotron resonance (ESI FT-ICR) mass spectrometry; 27-nt prokaryotic A-site RNA model; solution-phase equilibrium |
Why This Matters
Higher intrinsic target affinity may translate to lower effective concentrations in biochemical assays, which is a critical specification when selecting an aminoglycoside for ribosomal binding studies or for screening against strains with moderately elevated MICs.
- [1] Griffey RH, Hofstadler SA, Sannes-Lowery KA, Ecker DJ, Crooke ST. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proc Natl Acad Sci USA. 1999;96(18):10129-10133. View Source
